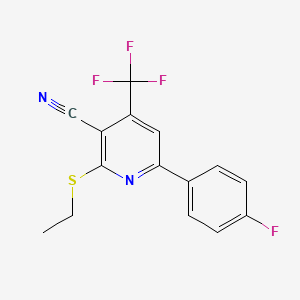
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups, including an ethylsulfanyl group, a fluorophenyl group, a trifluoromethyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, which can be carried out using reagents such as trifluoromethyl iodide in the presence of a radical initiator.
Substitution with the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Addition of the Ethylsulfanyl Group: This step may involve a thiolation reaction using ethylthiol.
Introduction of the Carbonitrile Group: This can be achieved through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- 2-(Ethylsulfanyl)-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- 2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(difluoromethyl)pyridine-3-carbonitrile
Uniqueness
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H10F4N2S |
|---|---|
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
2-ethylsulfanyl-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10F4N2S/c1-2-22-14-11(8-20)12(15(17,18)19)7-13(21-14)9-3-5-10(16)6-4-9/h3-7H,2H2,1H3 |
Clé InChI |
SBJGNXNLVROAPT-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)F)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027269.png)
![N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B15027275.png)
![2-methylpropyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027278.png)

![2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15027293.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15027296.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027299.png)
![6-amino-8-{4-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B15027307.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027314.png)
![(2E)-2-Cyano-N-cyclohexyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B15027325.png)
![4-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B15027336.png)

![Ethyl [(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate](/img/structure/B15027350.png)
![(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15027352.png)
